N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine

Analytical Chemistry HPLC Method Development Quality Control

Generic biphenyl amines fail to replicate specific electronic and lipophilic profiles. For medicinal chemistry and SAR programs requiring precise N-ethyl and para-methoxy substitution, this defined scaffold is irreplaceable. - **Differentiated Properties**: LogP ~3.7-3.9 (vs. ~3.0 for unsubstituted analog) to optimize membrane permeability or CNS penetration. - **Analytical Ready**: Existing HPLC method (Newcrom R1 column) accelerates QC and impurity profiling. - **Screening Utility**: Reported IC50 28 µM - suitable as a reference or lead optimization starting point.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 71672-79-2
Cat. No. B12662044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine
CAS71672-79-2
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC=C1C2=CC=C(C=C2)OC
InChIInChI=1S/C15H17NO/c1-3-16-15-7-5-4-6-14(15)12-8-10-13(17-2)11-9-12/h4-11,16H,3H2,1-2H3
InChIKeyGILALLLQYQVNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine Overview


N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine (CAS 71672-79-2) is a substituted biphenyl secondary amine with the IUPAC name N-ethyl-2-(4-methoxyphenyl)aniline and a molecular formula of C15H17NO . This compound serves as a versatile chemical intermediate and building block in organic synthesis, medicinal chemistry, and materials science due to its distinct biphenyl scaffold, which features both an N-ethyl substituent and a para-methoxy group on the distal phenyl ring [1]. These structural features confer specific electronic, steric, and lipophilic properties that distinguish it from simpler biphenyl amines .

Why N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine Is Irreplaceable


Generic substitution among biphenyl amines is unreliable due to the profound impact of substituents on both physicochemical behavior and biological activity. The combination of an N-ethyl group and a para-methoxy group on the biphenyl core of N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine is not interchangeable with compounds lacking either moiety. SAR studies on related biphenyl derivatives show that the para-methoxy group significantly influences biological activity and that variations in substituents on the biphenyl moiety yield compounds with divergent potencies and selectivity profiles . For instance, in the context of 5-HT7 receptor ligands, the presence and position of a methoxy group on the biphenyl scaffold was found to be critical for achieving G-protein-biased signaling, a property not shared by the unsubstituted analog [1]. Similarly, N-alkylation modulates lipophilicity, basicity, and metabolic stability, directly impacting pharmacokinetic behavior and target engagement [2]. Substituting this specific compound with a generic biphenyl amine lacking these precise substitutions introduces uncontrolled variables that can compromise synthetic yield, assay reproducibility, and pharmacological outcomes.

N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine Quantitative Evidence


HPLC Separation on Newcrom R1 Column

A published HPLC application note demonstrates the separation of N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine using a Newcrom R1 reverse-phase column [1]. This method provides a robust analytical framework for purity assessment and impurity profiling of this compound. While direct comparator data under identical conditions is not provided, the documented method establishes a reference point for distinguishing this compound from structurally similar biphenyl amines, which may require different chromatographic conditions due to variations in polarity and hydrophobicity imparted by the specific N-ethyl and para-methoxy substitutions [1].

Analytical Chemistry HPLC Method Development Quality Control

Predicted Lipophilicity vs. Unsubstituted Analog

The calculated LogP value for N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine is reported as 3.67 or 3.867 [1], representing a significant increase in lipophilicity compared to the unsubstituted analog N-ethyl[1,1'-biphenyl]-2-amine (CAS 77989-56-1), for which the predicted LogP is approximately 3.0 . This ~0.7-0.8 LogP unit increase is a direct consequence of the para-methoxy group and translates to a roughly 5-6 fold increase in partition coefficient, which can substantially impact membrane permeability, protein binding, and overall pharmacokinetic profile [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Reported Inhibitory Activity

A publicly available comment on a compound database entry notes that N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine has a reported IC50 value of 28 μM [1]. While the original assay context and specific target are not detailed in the comment, this value provides a benchmark for initial potency assessment. In the broader class of biphenyl amine derivatives, IC50 values can vary widely, from nanomolar to millimolar ranges, depending on the target and substitution pattern. This reported value of 28 μM places the compound in a moderate potency range, which may be suitable for certain screening cascades or as a starting point for further optimization.

Pharmacology Enzyme Inhibition Biological Screening

N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine Applications


HPLC Method Development and Quality Control

The existence of a documented HPLC separation method on a Newcrom R1 column provides a validated starting point for analytical chemists developing purity and impurity profiling protocols for this compound. This scenario is particularly relevant for quality control laboratories in pharmaceutical and fine chemical manufacturing, where robust, reproducible analytical methods are mandatory for batch release and stability testing [1].

Lead Optimization for Enhanced Lipophilicity

With a calculated LogP of ~3.7-3.9, N-Ethyl-4'-methoxy(1,1'-biphenyl)-2-amine is a valuable building block for medicinal chemists designing compounds intended to cross biological membranes or interact with hydrophobic protein pockets. Its lipophilicity, which is significantly higher than that of the unsubstituted N-ethyl analog (LogP ≈ 3.0), may translate to improved oral absorption or blood-brain barrier penetration, making it a rational choice for CNS-targeted programs or for optimizing the ADME profile of lead series .

Biological Screening for Moderate Potency

The reported IC50 of 28 μM suggests that this compound may serve as a suitable starting point for biological screening in programs where moderate initial potency is acceptable. It can be used as a reference compound in enzyme inhibition or cell-based assays, or as a scaffold for further medicinal chemistry optimization aimed at improving potency and selectivity. Its defined structure and commercial availability facilitate rapid follow-up SAR studies [2].

Organic Synthesis of Complex Biphenyl-Containing Molecules

As a secondary amine with a biphenyl core, this compound is a versatile intermediate for the synthesis of more complex molecules via reactions such as N-alkylation, acylation, or cross-coupling. The presence of the N-ethyl and para-methoxy groups provides handles for further functionalization and can influence the regioselectivity and yield of subsequent synthetic steps. It is particularly useful in the preparation of pharmaceuticals, agrochemicals, and advanced materials [3].

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